molecular formula C17H18ClNO4S B15035452 Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B15035452
M. Wt: 367.8 g/mol
InChI Key: ODTWNTQYWZVSTL-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-2-METHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiophene ring substituted with ethyl, chloro, and methoxy groups, as well as a benzamido moiety. Its distinct molecular configuration makes it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-CHLORO-2-METHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, methoxy, and benzamido groups are introduced through substitution reactions using reagents such as chlorinating agents, methoxylating agents, and benzoyl chloride.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-CHLORO-2-METHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

ETHYL 2-(5-CHLORO-2-METHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-2-METHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

ETHYL 2-(5-CHLORO-2-METHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives:

    Similar Compounds: 5-Chloro-2-methoxybenzamide, 4,5-dimethylthiophene-3-carboxylate.

    Uniqueness: The presence of both the benzamido and ethyl ester groups in the same molecule provides unique chemical properties and potential biological activities not found in simpler thiophene derivatives.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClNO4S/c1-5-23-17(21)14-9(2)10(3)24-16(14)19-15(20)12-8-11(18)6-7-13(12)22-4/h6-8H,5H2,1-4H3,(H,19,20)

InChI Key

ODTWNTQYWZVSTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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